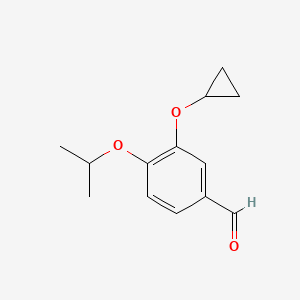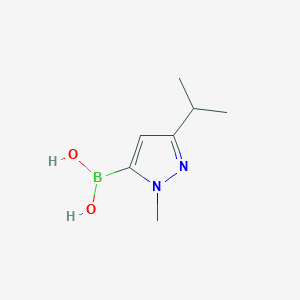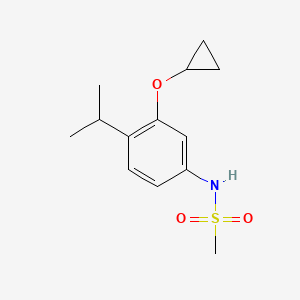
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide: is an organic compound with the molecular formula C13H19NO3S and a molecular weight of 269.363 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an isopropyl group, and a methanesulfonamide group attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide typically involves the following steps:
Formation of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Attachment of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl halide reacts with a phenyl ring in the presence of a Lewis acid catalyst.
Introduction of the Methanesulfonamide Group: The methanesulfonamide group can be introduced through a sulfonamide formation reaction, where a sulfonyl chloride reacts with an amine in the presence of a base.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Large-Scale Cyclopropanation: Utilizing industrial-scale reactors and catalysts to efficiently produce the cyclopropoxy group.
Friedel-Crafts Alkylation: Employing large-scale alkylation reactors to introduce the isopropyl group.
Sulfonamide Formation: Using industrial-scale sulfonamide formation reactors to introduce the methanesulfonamide group.
化学反应分析
Types of Reactions
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
N-(3-Cyclopropoxy-4-isopropylphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Aminophenyl)methanesulfonamide: Similar in structure but with an amino group instead of a cyclopropoxy group.
N-(3-Methoxyphenyl)methanesulfonamide: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
N-(3-Chlorophenyl)methanesulfonamide: Similar in structure but with a chloro group instead of a cyclopropoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H19NO3S |
|---|---|
分子量 |
269.36 g/mol |
IUPAC 名称 |
N-(3-cyclopropyloxy-4-propan-2-ylphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c1-9(2)12-7-4-10(14-18(3,15)16)8-13(12)17-11-5-6-11/h4,7-9,11,14H,5-6H2,1-3H3 |
InChI 键 |
BBJBMDRQMBTKCR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


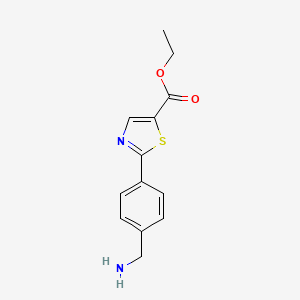
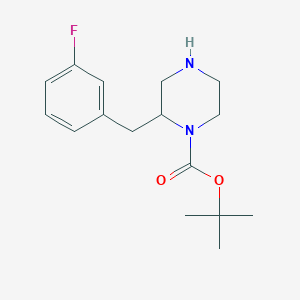

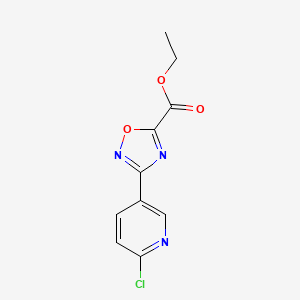
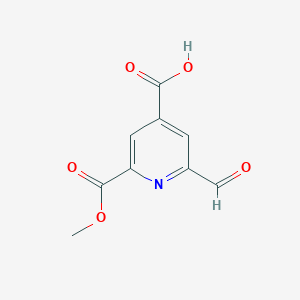
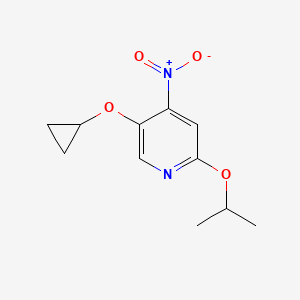
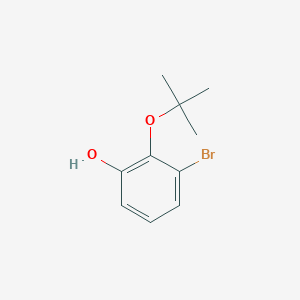
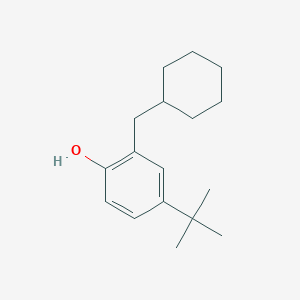
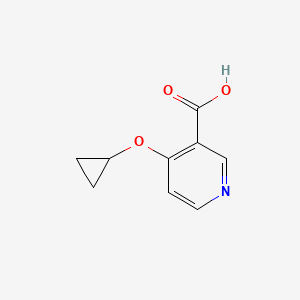
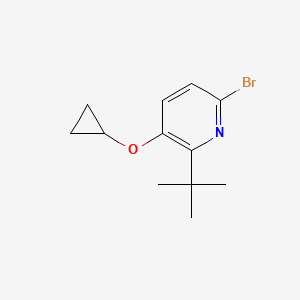

![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
